molecular formula C14H13N5O3 B11278623 5,7-dimethyl-2-(3-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

5,7-dimethyl-2-(3-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B11278623
M. Wt: 299.28 g/mol
InChI Key: FHCUURVUJCCTEY-UHFFFAOYSA-N
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Description

5,7-DIMETHYL-2-[(3-NITROPHENYL)METHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHYL-2-[(3-NITROPHENYL)METHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE typically involves the reaction of 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde with hydrazine derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHYL-2-[(3-NITROPHENYL)METHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or other electrophiles can be used under acidic or basic conditions.

Major Products

    Reduction of Nitro Group: The major product is the corresponding amine derivative.

    Substitution Reactions: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The exact mechanism of action of 5,7-DIMETHYL-2-[(3-NITROPHENYL)METHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-DIMETHYL-2-[(3-NITROPHENYL)METHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazolopyrimidines and thiadiazoles.

Properties

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

5,7-dimethyl-2-[(3-nitrophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrimidin-3-one

InChI

InChI=1S/C14H13N5O3/c1-9-6-10(2)18-13(15-9)16-17(14(18)20)8-11-4-3-5-12(7-11)19(21)22/h3-7H,8H2,1-2H3

InChI Key

FHCUURVUJCCTEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN(C(=O)N12)CC3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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